2',3-Dimethyl-4'-methoxybutyrophenone
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Overview
Description
2’,3-Dimethyl-4’-methoxybutyrophenone is an organic compound with the molecular formula C13H18O2 It is known for its unique structural features, which include a methoxy group attached to a phenyl ring and two methyl groups on the butyrophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-Dimethyl-4’-methoxybutyrophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxyacetophenone with 2,3-dimethylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2’,3-Dimethyl-4’-methoxybutyrophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
2’,3-Dimethyl-4’-methoxybutyrophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the butyrophenone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
2’,3-Dimethyl-4’-methoxybutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’,3-Dimethyl-4’-methoxybutyrophenone involves its interaction with specific molecular targets. The methoxy group and the carbonyl functionality play crucial roles in its binding affinity and reactivity. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-4-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of a ketone.
3,3-Dimethyl-2-butanol: Contains a similar butyrophenone backbone but lacks the methoxy group.
4,4-Dimethoxy-2,2-bipyridine: Contains methoxy groups but has a different core structure.
Uniqueness
2’,3-Dimethyl-4’-methoxybutyrophenone is unique due to the combination of its methoxy group and the butyrophenone backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)7-13(14)12-6-5-11(15-4)8-10(12)3/h5-6,8-9H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYAUMEBZBITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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